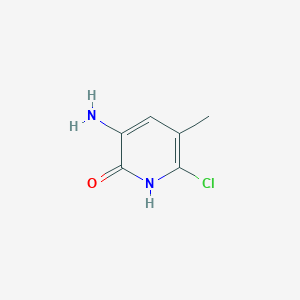
3-Amino-6-chloro-5-methylpyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-chloro-5-methylpyridin-2-ol is an organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the third position, a chlorine atom at the sixth position, and a methyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-5-methylpyridin-2-ol typically involves the chlorination of 5-methylpyridin-2-ol followed by amination. The process can be summarized as follows:
Chlorination: 5-Methylpyridin-2-ol is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the sixth position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-5-methylpyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine oxides, and pyridine derivatives with extended conjugation or functional groups .
Scientific Research Applications
3-Amino-6-chloro-5-methylpyridin-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-5-methylpyridin-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups contribute to its lipophilicity and ability to penetrate cell membranes. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-6-methylpyridine
- 6-Chloro-5-methylpyridin-2-amine
- 2-Amino-3-bromo-6-methylpyridine
Uniqueness
3-Amino-6-chloro-5-methylpyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino and chloro group on the pyridine ring allows for versatile chemical modifications and potential biological activities that are not observed in its analogs .
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
3-amino-6-chloro-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7ClN2O/c1-3-2-4(8)6(10)9-5(3)7/h2H,8H2,1H3,(H,9,10) |
InChI Key |
HNBPNZDHOPBMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















